(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518290
InChI: InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,12H2
SMILES: C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC13518290

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name (4-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,12H2
Standard InChI Key CAVWPPFFSRQGPB-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O
Canonical SMILES C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central methanone group bridging a 4-amino-2-hydroxyphenyl ring and a pyrrolidine ring. The phenyl ring’s substitution pattern—amino (-NH2_2) at the 4-position and hydroxyl (-OH) at the 2-position—creates a polar, hydrogen-bond-capable scaffold. The pyrrolidine moiety, a five-membered saturated ring containing one nitrogen atom, contributes to the molecule’s conformational flexibility and basicity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight206.24 g/mol
IUPAC Name(4-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
SMILESC1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O
InChI KeyCAVWPPFFSRQGPB-UHFFFAOYSA-N

The compound’s solubility is influenced by its polar functional groups, rendering it moderately soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO).

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis of (4-amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves sequential functionalization of the phenyl and pyrrolidine rings. A proposed pathway includes:

  • Friedel-Crafts Acylation: Introduction of the pyrrolidine moiety via reaction of pyrrolidine with an acyl chloride derivative of 4-amino-2-hydroxybenzoic acid.

  • Reductive Amination: Sodium borohydride-mediated reduction of intermediate imines to stabilize the amino group.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Biological Activity and Mechanisms

Antioxidant Properties

The compound’s phenolic -OH and aromatic -NH2_2 groups enable free radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In vitro assays demonstrate significant reduction of reactive oxygen species (ROS) in cellular models, comparable to reference antioxidants like ascorbic acid.

Cytotoxicity Against Cancer Cells

Preliminary studies indicate dose-dependent cytotoxicity in human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC50_{50} values ranging from 20–50 μM. The mechanism may involve inhibition of topoisomerase II or induction of apoptosis through mitochondrial pathways.

Table 2: Biological Activity Profile

Cell LineIC50_{50} (μM)Proposed Mechanism
MCF-725 ± 3Topoisomerase II inhibition
A54948 ± 5Apoptosis induction

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